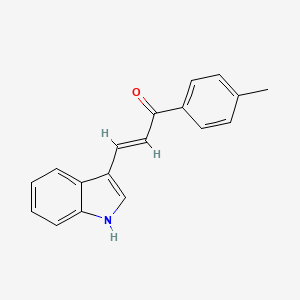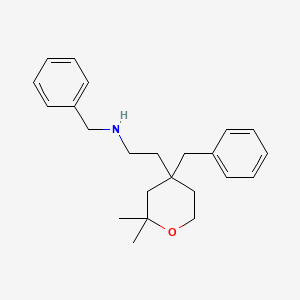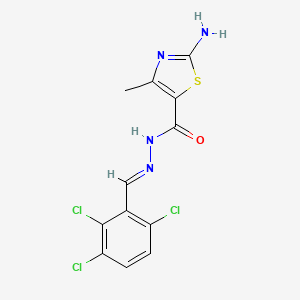
3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one
説明
3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one, also known as 4-MMC or Mephedrone, is a synthetic psychoactive drug that belongs to the cathinone class. It is a designer drug and has been classified as a Schedule I substance in the United States. The compound is known to have stimulant and entactogenic effects, and has been used recreationally as a substitute for amphetamines and MDMA.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one involves its binding to the transporters of dopamine, serotonin, and norepinephrine. This results in the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. The increased levels of dopamine in the mesolimbic pathway are responsible for the drug's euphoric effects, while the increased levels of serotonin are responsible for its entactogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. The compound also leads to the release of oxytocin, which is responsible for its empathogenic effects. Other effects include increased sociability, talkativeness, and feelings of euphoria.
実験室実験の利点と制限
The advantages of using 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its ability to stimulate the central nervous system and produce effects similar to those of amphetamines and MDMA. This makes it a useful tool for studying the effects of these drugs on the brain and behavior. However, the compound has limitations in terms of its safety and potential for abuse, and should be used with caution in lab experiments.
将来の方向性
Future research on 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one should focus on its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. Studies should also investigate the long-term effects of the compound on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research should explore the development of safer and more effective alternatives to the compound for recreational use.
Conclusion
In conclusion, this compound is a synthetic psychoactive drug that has stimulant and entactogenic effects. Its mechanism of action involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The compound has potential uses in lab experiments, but its safety and potential for abuse should be taken into consideration. Future research should focus on its therapeutic uses and the development of safer alternatives for recreational use.
科学的研究の応用
Research on 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one has primarily focused on its effects on the central nervous system. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their levels in the brain. This results in the stimulation of the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature.
特性
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-13-6-8-14(9-7-13)18(20)11-10-15-12-19-17-5-3-2-4-16(15)17/h2-12,19H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBROCKGLAZJKJG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3916067.png)
![4-chloro-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916074.png)
![methyl {4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B3916093.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B3916097.png)
![4-bromo-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916104.png)
![N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916113.png)

![2-(2-methoxyphenyl)-N'-{[(2-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B3916127.png)
![2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B3916129.png)
![N-(4-{[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3916130.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916133.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916136.png)
